REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([O:12][CH3:13])[N:3]=1.[Cl-].[NH4+].[OH-].[NH4+].[CH3:18][N:19](C=O)C>O.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH3:13][O:12][C:4]1[N:3]=[C:2]([C:18]#[N:19])[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=1 |f:1.2,3.4,7.8.9,10.11.12.13.14,15.16.17|
|
Name
|
|
Quantity
|
211 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C(F)(F)F)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.03 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
zinc cyanide
|
Quantity
|
64 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to 0° C.
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
wash the combined organics with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
Dry the
|
Type
|
EXTRACTION
|
Details
|
organic extract over MgSO4
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a 25:1 mixture of hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |